molecular formula C13H13N5O B3096286 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-42-3

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3096286
CAS No.: 127710-42-3
M. Wt: 255.28 g/mol
InChI Key: HBNQJIWDGZBZKA-UHFFFAOYSA-N
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Description

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is a novel chemical entity based on the privileged [1,2,4]triazolo[4,3-a]quinoxaline scaffold, designed for advanced research in medicinal chemistry and drug discovery. This compound is of significant interest due to the broad pharmacological profile of its core structure, which has demonstrated notable biological activities in scientific studies. The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is recognized as a promising framework in anticancer research . Compounds built on this scaffold have shown cytotoxic activities against various human cancer cell lines, including melanoma, with some candidates inducing apoptosis and cell cycle arrest . Furthermore, this class of compounds has been investigated for its potential in antiviral applications. Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their activity against viruses such as the Herpes simplex virus (HSV) . The incorporation of the morpholino ring is a strategic modification frequently employed in medicinal chemistry to fine-tune the molecule's physicochemical properties, potentially enhancing its solubility and interaction with biological targets. Researchers are exploring this compound and its analogs as potential DNA intercalators and topoisomerase II inhibitors, mechanisms that are crucial for the development of new chemotherapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-2-4-11-10(3-1)15-12(13-16-14-9-18(11)13)17-5-7-19-8-6-17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNQJIWDGZBZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with morpholine. This reaction is carried out under aromatic nucleophilic substitution conditions . The process involves heating the reactants in a suitable solvent, such as dimethylformamide, in the presence of a base like potassium carbonate. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazoloquinoxaline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazoloquinoxaline, including 4-morpholino[1,2,4]triazolo[4,3-a]quinoxaline, exhibit promising anticancer activities. The compound has been shown to interact with DNA and inhibit topoisomerase II (Topo II), which is crucial for DNA replication and transcription.

Case Studies and Findings

  • A study synthesized several triazoloquinoxaline derivatives and tested their antiproliferative effects against HepG2 and HCT-116 cancer cell lines. Compounds demonstrated IC50 values ranging from 2.44 to 13.02 μM, indicating significant cytotoxicity against these cancer cells .
  • Another investigation focused on the structure-activity relationship (SAR) of these compounds. It was found that the introduction of a trifluoromethyl moiety enhances cytotoxic activity .
Compound NameIC50 (μM)Mechanism of Action
Compound 1615.16Topo II inhibition
Compound 1717.66DNA intercalation
Compound 1818.28Induction of apoptosis

Antidepressant Activities

The compound has also been explored for its potential as a rapid-onset antidepressant. Its structural analogs have been identified as potent antagonists of adenosine receptors A1 and A2.

Research Insights

  • A series of studies demonstrated that certain derivatives reduce immobility in behavioral despair models in rats, suggesting antidepressant-like effects . The optimal activity was linked to specific substitutions on the quinoxaline core.
  • The most effective compounds showed high selectivity for adenosine receptors, with some exhibiting IC50 values as low as 21 nM at the A2 receptor .

Receptor Antagonism

This compound acts as an antagonist at excitatory amino acid receptors in the central nervous system (CNS). This property makes it a candidate for treating conditions related to excitatory neurotransmitter hyperactivity.

Mechanistic Studies

  • The compound's ability to inhibit the action of excitatory amino acids like glutamate has been substantiated through biochemical studies . This mechanism positions it as a potential therapeutic agent for neurological disorders.

Antiviral and Antimicrobial Activities

Emerging research highlights the antiviral properties of triazoloquinoxaline derivatives against HIV-1 and other pathogens.

Key Findings

  • Compounds in this class have shown protective effects against HIV-1 infection in vitro . The N-dimethyl and morpholino derivatives were particularly noted for their activity.
  • Additionally, some studies have reported antimicrobial activities against various bacterial strains .

Mechanism of Action

The mechanism of action of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Activities

Compound Biological Target IC50/Activity Range Key Mechanism Reference
4-Morpholino derivative Topo II, DNA intercalation Not reported (inferred <1 µM) Apoptosis, G2/M arrest
Bis-triazoloquinoxaline 76g Topo II, DNA intercalation 0.68–1.22 µM DNA damage, cell cycle arrest
16e, 21, 25a, 25b Tumor cell lines (HePG-2, etc.) 0.29–0.90 µM Cytotoxicity
8aa (UT-A1 inhibitor) Kidney urea transporter UT-A1 0.8 µM UT-A1 inhibition

Anticancer Activity and Mechanisms

  • Potency: Bis-triazoloquinoxalines (e.g., 76g) exhibit superior Topo II inhibition (IC50: ~0.7 µM) compared to mono-triazolo derivatives, with activity rivaling doxorubicin (IC50: 0.51–0.73 µM) . The morpholino derivative’s potency is inferred to be comparable, though specific data are lacking.
  • Apoptosis and Cell Cycle Arrest: Compounds like 76g induce G2/M phase arrest in Caco-2 cells, a mechanism shared by the morpholino derivative .
  • Dual Targeting: Some derivatives (e.g., chalcone-conjugated triazoloquinoxalines) inhibit both EGFR and tubulin polymerization, broadening their anticancer scope .

Pharmacokinetic and Toxicity Profiles

  • Bis-triazoloquinoxalines show favorable ADMET profiles but may face toxicity challenges due to DNA intercalation .

Biological Activity

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Synthesis

The compound belongs to the class of triazoloquinoxalines, characterized by a triazole ring fused to a quinoxaline structure. The morpholino group enhances its solubility and bioavailability. Various synthetic routes have been developed to create derivatives of this compound, which can be modified to optimize biological activity.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : In vitro assays revealed that derivatives of this compound showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and other cancer cell lines .
  • Mechanism of Action : The mechanism involves DNA intercalation and inhibition of topoisomerase II, which are critical for cancer cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHCT-1163.0
Derivative AMCF-75.5
Derivative BHepG26.8

2. Antidepressant Properties

The compound has shown potential as a rapid-onset antidepressant:

  • Adenosine Receptor Antagonism : It acts as an antagonist at adenosine A1 and A2 receptors, which are implicated in mood regulation. In behavioral models, it reduced immobility in the Porsolt test .
  • Selectivity : Certain derivatives demonstrated selectivity for A2 receptors with an IC50 as low as 21 nM .

Table 2: Adenosine Receptor Binding Affinity

CompoundA1 Receptor IC50 (nM)A2 Receptor IC50 (nM)
4-Morpholino derivative2821
Other derivativesVariesVaries

3. Antimicrobial Activity

Various derivatives have been screened for antimicrobial properties:

  • In Vitro Studies : Compounds demonstrated significant activity against a range of microbial strains, suggesting potential use in treating infections .
  • Mechanism : The antimicrobial action is likely due to interference with bacterial DNA synthesis.

Case Studies

Several studies have focused on the efficacy of this compound in specific therapeutic contexts:

  • Study on Melanoma Cells : A recent study highlighted that certain derivatives reduced melanoma cell viability significantly at concentrations as low as 365 nM .
  • Schistosomiasis Treatment : Compounds were tested against Schistosoma mansoni, showing promising results with some derivatives achieving over 70% inhibition at low concentrations .

Q & A

Q. Key Steps :

  • Intermediate Preparation : React 2,3-dichloroquinoxaline with hydrazine hydrate to form 2-hydrazinyl-3-chloroquinoxaline.
  • Triazole Cyclization : Heat with triethyl orthoformate to generate 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline.
  • Morpholino Functionalization : Substitute the 4-chloro group with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .

How can researchers evaluate the adenosine receptor affinity of this compound derivatives?

Advanced Research Question
Receptor affinity is determined via competitive binding assays using radiolabeled ligands. For adenosine A₁ receptors:

A₁ Binding : Incubate test compounds with rat cerebral cortex membranes and tritiated CHA (N⁶-cyclohexyladenosine).

A₂ Binding : Use rat striatal homogenates with tritiated NECA (5'-(N-ethylcarboxamido)adenosine) in the presence of cold N⁶-cyclopentyladenosine.

Selectivity Assessment : Calculate IC₅₀ values and selectivity ratios (A₁/A₂ or A₂/A₁). For example, 8-chloro-4-(cyclohexylamino)-1-trifluoromethyl derivatives show >3000-fold A₁ selectivity .

Q. Data Interpretation :

  • High A₁ affinity correlates with ethyl/CF₃ groups at position 1 and cycloalkylamines at position 4.
  • A₂ selectivity is enhanced by NH₂ at position 4 and phenyl/CF₃ at position 1 .

What in vitro models are suitable for assessing the anticancer potential of these compounds?

Basic Research Question
Cytotoxicity is evaluated against tumor cell lines (e.g., HePG-2, Hep-2, Caco-2) using MTT or SRB assays. IC₅₀ values are compared to standard drugs like doxorubicin. Advanced studies include:

  • Topoisomerase II Inhibition : Gel electrophoresis to assess DNA cleavage suppression.
  • DNA Intercalation : Fluorescence-based assays (e.g., ethidium bromide displacement).

Q. Example Results :

  • Bis-triazoloquinoxaline derivatives (e.g., compound 95) show IC₅₀ values of 0.29–0.90 µM, comparable to doxorubicin .

How can structural modifications enhance the antidepressant efficacy of these compounds?

Advanced Research Question
Optimize substituents to improve blood-brain barrier penetration and receptor interaction:

  • Position 1 : Small alkyl (ethyl) or electron-withdrawing groups (CF₃) enhance A₁ affinity and reduce immobility in the Porsolt test.
  • Position 4 : Cyclohexylamine or isopropylamine improves selectivity and potency.
  • Position 8 : Halogens (Cl, F) increase metabolic stability.

Q. In Vivo Validation :

  • Acute administration in rats followed by Porsolt’s forced swim test. Measure immobility time reduction (e.g., CP-68,247 reduces immobility by >50% at 10 mg/kg) .

What computational strategies are effective for predicting target interactions of triazoloquinoxaline derivatives?

Advanced Research Question
Use molecular docking and dynamics simulations to identify binding poses and affinity:

Target Selection : Prioritize adenosine receptors (A₁, A₂) or phosphodiesterases based on structural homology.

Docking Software : Tools like AutoDock Vina or Schrödinger Glide.

Key Interactions :

  • π-anion interactions with Asp75/Asp77 in OAS1.
  • Hydrogen bonding with Gln229 or Arg130 .

Q. Validation :

  • Compare computational IC₅₀ values with experimental data to refine models.

How can researchers resolve contradictions in receptor selectivity data across studies?

Advanced Research Question
Address discrepancies through:

Assay Standardization : Ensure consistent tissue sources (e.g., rat vs. human receptors).

Metabolic Stability Testing : Use liver microsomes to assess compound degradation.

Functional Antagonism Assays : Verify cAMP modulation in fat cells (A₁) or limbic forebrain slices (A₂) .

Q. Case Study :

  • CP-66,713 shows A₂ selectivity (IC₅₀ = 21 nM) in binding assays but antagonizes cAMP accumulation in both A₁ and A₂ pathways. This suggests partial agonism or off-target effects .

What methods are used to evaluate antimicrobial activity of morpholino-triazoloquinoxaline derivatives?

Basic Research Question

  • Antibacterial/Antifungal Assays : Broth microdilution (MIC determination) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • SAR Insights : Thiadiazine or thiazole moieties enhance activity. For example, compound 13 shows MIC = 25 µg/mL against C. albicans .

Q. Synthetic Optimization :

  • Incorporate morpholinosulfonyl groups at position 6 to improve solubility and target penetration .

How do researchers assess cardiotonic effects of these compounds?

Advanced Research Question

  • Ex Vivo Models : Isolated rabbit heart preparations to measure left atrial stroke volume.
  • Chronotropic Effects : Monitor heart rate changes at 3 × 10⁻⁵ M concentrations.

Q. Key Findings :

  • Derivatives with benzylpiperazine moieties (e.g., compound 6c) increase stroke volume by 12.53% (vs. 2.46% for milrinone) .

What analytical techniques are critical for characterizing triazoloquinoxaline derivatives?

Basic Research Question

  • NMR/LC-MS : Confirm purity and structural integrity.
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., triazole ring fusion).
  • EI/ESI-MS : Differentiate isomers via fragmentation patterns .

How can SAR studies reconcile divergent biological activities (e.g., anticancer vs. antidepressant)?

Advanced Research Question

  • Pharmacophore Mapping : Identify core features (e.g., triazole ring) essential for multiple activities.
  • Off-Target Profiling : Use kinase panels or proteome-wide screens.
  • Dosage Optimization : Balance efficacy (e.g., IC₅₀ < 1 µM for cytotoxicity) vs. CNS side effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
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4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline

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